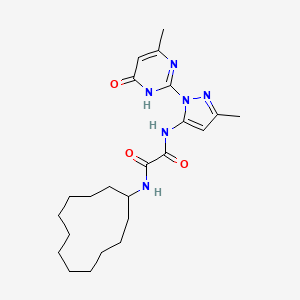

![molecular formula C23H17N3OS2 B2407146 10-{[(3-methylquinoxalin-2-yl)thio]acetyl}-10H-phenothiazine CAS No. 864939-67-3](/img/structure/B2407146.png)

10-{[(3-methylquinoxalin-2-yl)thio]acetyl}-10H-phenothiazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

10-{[(3-methylquinoxalin-2-yl)thio]acetyl}-10H-phenothiazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Applications De Recherche Scientifique

Antimicrobial and Antiviral Applications

Phenothiazines, such as those related to the specified compound, have been shown to possess broad-spectrum antimicrobial activity. They interfere with various cellular processes and can interact with biomolecules like DNA and proteins. This interaction has paved the way for their application in combating resistant infections and exploring their potential in managing microbial infections, including those resistant to conventional antibiotics. These compounds exhibit strong activity against multi-drug resistant forms of bacteria, including Mycobacterium tuberculosis, highlighting their potential role in the management of certain bacterial infections (Gangopadhyay & Karmakar, 2010; Kristiansen & Amaral, 1997).

Anticancer Properties

Phenothiazine derivatives have demonstrated significant potential as anticancer agents. Studies have revealed that these compounds, including those with the phenothiazine scaffold, exhibit anticancerous activities through mechanisms such as DNA interaction and inhibition of cell proliferation. The presence of specific substituents, such as halogens or electron-withdrawing groups, has been found to enhance their anticancer activity, indicating a promising avenue for developing novel anticancer therapies (Alonzo González-González et al., 2021; K. Pluta, Morak-Młodawska, & Jeleń, 2011).

Antiprotozoal and Antituberculosis Therapy

Phenothiazines, such as thioridazine, have been explored for their role in antiprotozoal therapy, particularly in the treatment of Chagas disease caused by Trypanosoma cruzi. Thioridazine has shown to inhibit trypanothione reductase irreversibly, an essential enzyme for the parasite's survival. This inhibition suggests its potential use as a chemotherapeutic agent for Chagas disease, warranting further studies to elucidate its effectiveness in different stages of the disease (Lo Presti et al., 2015).

Propriétés

IUPAC Name |

2-(3-methylquinoxalin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3OS2/c1-15-23(25-17-9-3-2-8-16(17)24-15)28-14-22(27)26-18-10-4-6-12-20(18)29-21-13-7-5-11-19(21)26/h2-13H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCCKOGSWAAJQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]furan-2-carboxamide](/img/structure/B2407064.png)

![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate](/img/structure/B2407065.png)

![2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2407068.png)

![2-Chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide](/img/structure/B2407075.png)

![N-benzyl-2-(2,4-dioxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2407079.png)

![(2-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2407080.png)

![2-[(4-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2407081.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2407082.png)